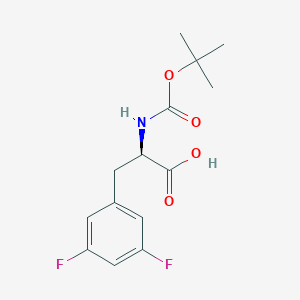

Boc-3,5-difluoro-D-phenylalanine

説明

Boc-3,5-difluoro-D-phenylalanine is a chemical compound with the molecular formula C14H17F2NO4 and a molecular weight of 301.29 . It is also known by several synonyms, including Boc-D-Phe (3,5-DiF)-OH, ®-Boc-2-amino-3-(3,5-difluorophenyl)propionic acid, and BOC-D-3,5-DIFLUOROPHENYLALANINE .

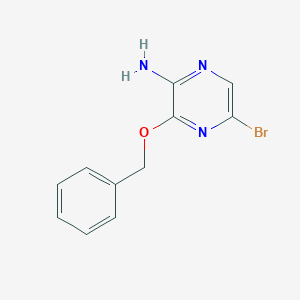

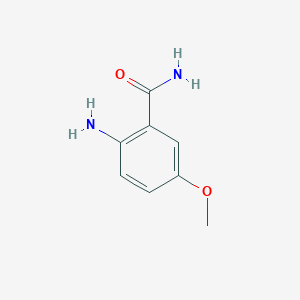

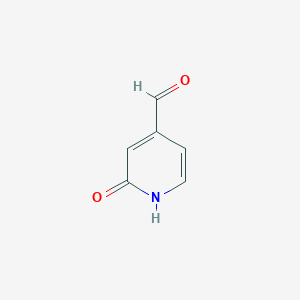

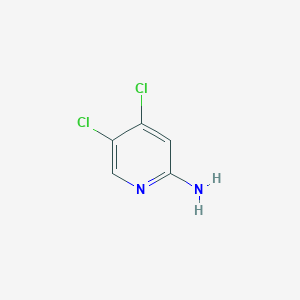

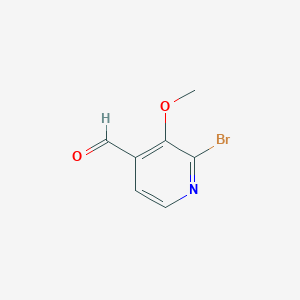

Molecular Structure Analysis

The IUPAC name for Boc-3,5-difluoro-D-phenylalanine is (2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

Boc-3,5-difluoro-D-phenylalanine is a solid substance with a melting point of 109-115 °C and a boiling point of 417.6 °C at 760 mmHg . It has a density of 1.270 g/cm3 .科学的研究の応用

Application in Peptide Synthesis

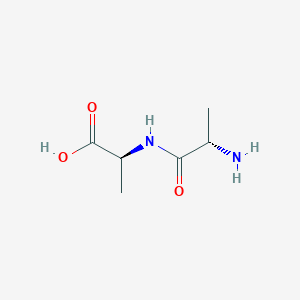

Boc-protected amino acids are pivotal in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group (tert-butoxycarbonyl) is a common amino-protecting group that can be removed under acidic conditions without affecting the peptide chain. This specificity is crucial for synthesizing peptides with high purity and complexity. While the literature provided does not specify Boc-3,5-difluoro-D-phenylalanine, the principles of Boc protection apply broadly across peptide chemistry for enhancing synthesis techniques, drug design, and development of therapeutic peptides.

Importance in Research and Development

In pharmaceutical research, the introduction of fluorine atoms into organic compounds, such as in Boc-3,5-difluoro-D-phenylalanine, can significantly alter the biological activity of molecules, affecting their metabolic stability, lipophilicity, and ability to interact with biological targets. Fluorinated amino acids are particularly interesting for drug development due to these properties, offering avenues for creating more effective and selective drugs.

References for Further Reading

While specific studies on Boc-3,5-difluoro-D-phenylalanine were not found, researchers interested in the synthesis, application, and implications of fluorinated amino acids and Boc-protected amino acids in scientific research may find the following references insightful:

Fabrication, Modification, and Application of Photocatalysts - Discusses the modification strategies to enhance photocatalytic performance, applicable in understanding the role of specific functional groups in chemical synthesis and applications (Ni et al., 2016).

A Review of Sensors and Biosensors for Amino Acids - Highlights the importance of amino acids in biosensor technology, relevant for appreciating the role of specific amino acids in biochemical detection systems (Dinu & Apetrei, 2022).

作用機序

Target of Action

It’s known that phenylalanine derivatives can interact with various proteins and enzymes, influencing their function .

Mode of Action

It’s known that phenylalanine derivatives can interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Phenylalanine derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a molecular weight of 20117 g/mol , and its solubility and other properties can impact its bioavailability .

Result of Action

It’s known that phenylalanine derivatives can have various effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BOC-D-3,5-DIFLUOROPHENYLALANINE. For instance, the compound should be stored at 2-8 °C . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence its action .

特性

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427321 | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3,5-difluoro-D-phenylalanine | |

CAS RN |

205445-53-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)